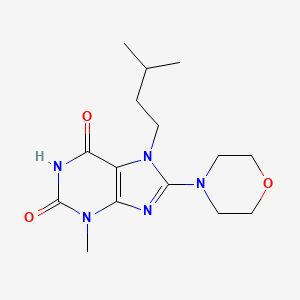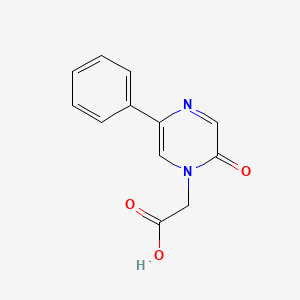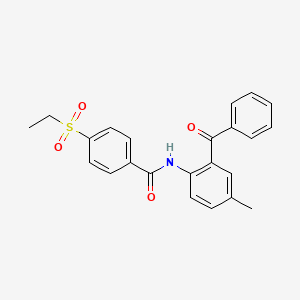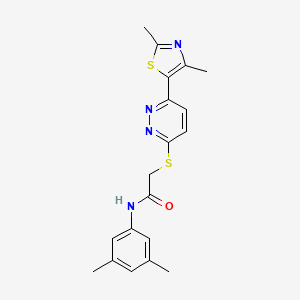
2-(Morpholinomethyl)-5-Nitroisoindolin-1,3-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GI-570310: is a bioactive small molecule known for its significant role in scientific research. It is primarily used in the study of glucosidase enzymes, which are crucial in various biological processes. The compound has a molecular formula of C13H13N3O5 and a molecular weight of 291.26 g/mol .
Wirkmechanismus
The mechanism of action of GI-570310 involves its interaction with glucosidase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition affects the breakdown of carbohydrates, leading to various biological effects. The molecular targets include specific amino acid residues in the enzyme’s active site, and the pathways involved are related to carbohydrate metabolism .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione is its versatility and potential for use in a range of scientific research applications. 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione. One area of interest is in the development of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione-based therapeutics for the treatment of cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione and to identify potential molecular targets for its activity. Finally, the development of more soluble forms of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione could facilitate its use in a wider range of experimental conditions.
Synthesemethoden
2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione can be synthesized using a variety of methods, including the reaction of 5-nitroisophthalic acid with morpholine and formaldehyde, followed by cyclization using acetic anhydride. Other methods include the reaction of 5-nitroisophthalic acid with morpholine and paraformaldehyde, followed by cyclization using acetic anhydride.
Wissenschaftliche Forschungsanwendungen
GI-570310 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Plays a role in studying glucosidase enzymes, which are involved in carbohydrate metabolism.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to glucosidase enzyme dysfunction.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods: Industrial production of GI-570310 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: GI-570310 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in GI-570310.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
GI-570311: Another glucosidase inhibitor with a slightly different structure.
GI-570312: Known for its higher potency compared to GI-570310.
GI-570313: Exhibits similar biological activity but with different pharmacokinetic properties.
Uniqueness of GI-570310: GI-570310 is unique due to its specific binding affinity to glucosidase enzymes and its well-documented effects in scientific research. Its stability and ease of synthesis also make it a preferred choice for various applications .
Eigenschaften
IUPAC Name |
2-(morpholin-4-ylmethyl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c17-12-10-2-1-9(16(19)20)7-11(10)13(18)15(12)8-14-3-5-21-6-4-14/h1-2,7H,3-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKLCBJZEKEMMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384315.png)


![1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B2384318.png)
![2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2384320.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2384321.png)

![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide](/img/structure/B2384324.png)
![2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2384327.png)
![[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2384329.png)

![N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide](/img/structure/B2384332.png)